molecular formula C19H23NO2 B14228518 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 801219-35-2

6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL

Cat. No.: B14228518
CAS No.: 801219-35-2
M. Wt: 297.4 g/mol
InChI Key: ARCNUHDQHVUBMY-UHFFFAOYSA-N
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Description

6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a phenoxy group, and a hexanol chain, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves the following steps:

    Formation of the Pyridine-Ethenyl Intermediate: This step involves the reaction of pyridine with an appropriate ethenylating agent under controlled conditions.

    Coupling with Phenoxy Group: The intermediate is then reacted with a phenoxy compound to form the desired phenoxy-pyridine structure.

    Attachment of Hexanol Chain: Finally, the hexanol chain is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow reactions, utilizing catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The phenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenoxy or pyridine derivatives.

Scientific Research Applications

6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine and phenoxy groups can bind to enzymes or receptors, modulating their activity. The hexanol chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL: Unique due to its specific combination of functional groups.

    6-{4-[2-(Pyridin-3-YL)ethenyl]phenoxy}hexan-1-OL: Similar structure but with a pyridine ring at a different position.

    6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexan-1-OL: Another isomer with the pyridine ring at the 4-position.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

801219-35-2

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

6-[4-(2-pyridin-2-ylethenyl)phenoxy]hexan-1-ol

InChI

InChI=1S/C19H23NO2/c21-15-5-1-2-6-16-22-19-12-9-17(10-13-19)8-11-18-7-3-4-14-20-18/h3-4,7-14,21H,1-2,5-6,15-16H2

InChI Key

ARCNUHDQHVUBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

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